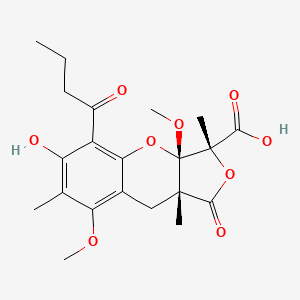

Pallenic acid

Beschreibung

Pallenic acid is a carboxylic acid with structural and functional similarities to medium- to long-chain fatty acids. For instance, fatty acids like palmitic acid (16:0) and oleic acid (18:1) are well-studied for their roles in lipid metabolism and membrane biology . Pallenic acid may share analogous properties, such as amphiphilicity and participation in energy storage pathways, though further research is required to confirm these hypotheses.

Eigenschaften

Molekularformel |

C21H26O9 |

|---|---|

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

(3R,3aS,9aR)-5-butanoyl-6-hydroxy-3a,8-dimethoxy-3,7,9a-trimethyl-1-oxo-9H-furo[3,4-b]chromene-3-carboxylic acid |

InChI |

InChI=1S/C21H26O9/c1-7-8-12(22)13-14(23)10(2)15(27-5)11-9-19(3)18(26)30-20(4,17(24)25)21(19,28-6)29-16(11)13/h23H,7-9H2,1-6H3,(H,24,25)/t19-,20-,21-/m0/s1 |

InChI-Schlüssel |

ACZQKENEXNGSNS-ACRUOGEOSA-N |

Isomerische SMILES |

CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)C[C@]3(C(=O)O[C@@]([C@]3(O2)OC)(C)C(=O)O)C |

Kanonische SMILES |

CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)CC3(C(=O)OC(C3(O2)OC)(C)C(=O)O)C |

Synonyme |

pallenic acid |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Esterification Reactions

Pallenic acid undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄), forming esters and water. The reaction follows a nucleophilic acyl substitution mechanism (Figure 1):

-

Protonation of the carbonyl oxygen increases the electrophilicity of the carboxylic carbon.

-

Nucleophilic attack by the alcohol’s oxygen forms a tetrahedral intermediate.

-

Deprotonation and re-protonation steps lead to the expulsion of water, yielding the ester .

Example Reaction:

Saponification and Base Reactions

In alkaline conditions (e.g., NaOH), pallenic acid forms carboxylate salts (soaps) through saponification:

This reaction is critical in lipid metabolism, where enzymatic hydrolysis (e.g., lipases) generates fatty acid salts for emulsification .

Decarboxylation Reactions

Thermal decarboxylation at high temperatures (200–300°C) removes CO₂, producing heptadecane:

This process is utilized industrially to generate hydrocarbons from renewable fatty acids.

Biochemical Interactions

Pallenic acid modulates lipid metabolism by interacting with cellular membranes and enzymes:

-

Membrane fluidity : Its aliphatic chain integrates into phospholipid bilayers, altering membrane rigidity.

-

Enzymatic signaling : Acts as a substrate for acyl-CoA synthetases, forming pallenoyl-CoA for β-oxidation or lipid biosynthesis .

Mechanistic Insights

The reactivity of pallenic acid’s carboxyl group is enhanced by electron-withdrawing effects from the carbonyl oxygen, creating a partial positive charge on the carbon. This polarization facilitates nucleophilic attacks by alcohols or hydroxide ions, driving esterification and saponification . Spectroscopic data (NMR, IR) confirm intermediate tetrahedral structures during these reactions.

Pallenic acid’s dual role as a reactive organic compound and a metabolic intermediate underscores its versatility in both industrial and biological contexts. Further research into its oxidation pathways and enzymatic interactions could expand its applications in sustainable chemistry and pharmacology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Pallenic acid (hypothetical properties inferred from structural analogs) with related compounds cited in the evidence, including palmitic acid , oleic acid , and malonic acid . Key parameters include chain length, saturation, melting point, and biological roles.

Key Findings from Comparative Studies:

Chain Length and Physical Properties :

- Saturated fatty acids like palmitic acid (16:0) exhibit higher melting points than unsaturated analogs (e.g., oleic acid, 18:1, mp = 13°C) due to tighter molecular packing . If Pallenic acid is saturated, its melting point may align with palmitic or stearic acid (18:0, mp = 70°C).

Biological Functions: Oleic acid’s monounsaturated structure enhances membrane fluidity and reduces cardiovascular risk, whereas palmitic acid is linked to metabolic disorders in excessive amounts . Pallenic acid’s hypothetical roles could mirror these functions depending on its saturation.

Industrial Applications :

- Malonic acid, a dicarboxylic acid, is used in polymer synthesis and enzyme inhibition . If Pallenic acid is a dicarboxylate, it may share similar niches, though its efficacy would depend on reactivity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.